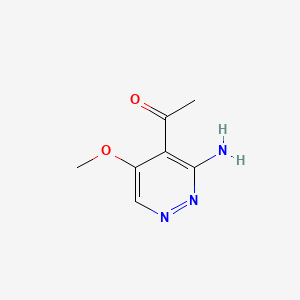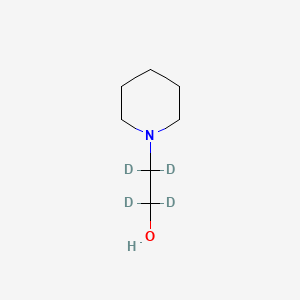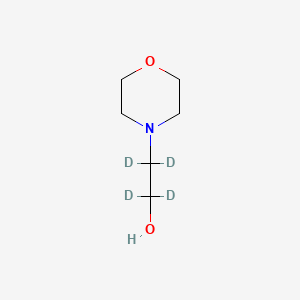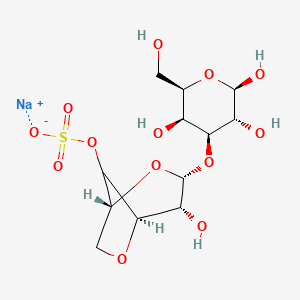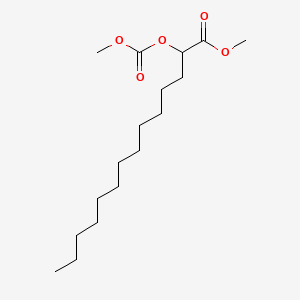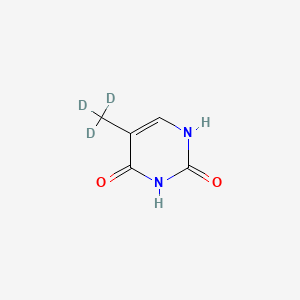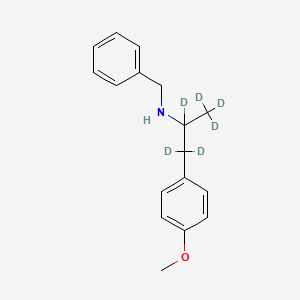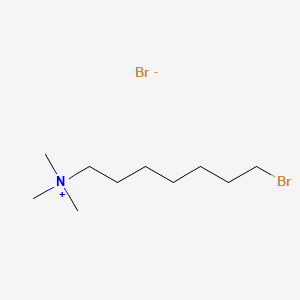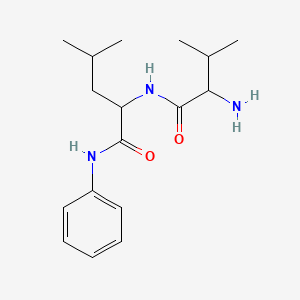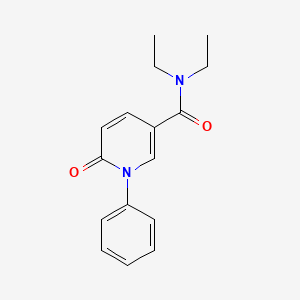
3-(3,4-Dimethoxyphenyl)(1,2,3-13C3)prop-2-enoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3,4-Dimethoxyphenyl)(1,2,3-13C3)prop-2-enoic acid: is a derivative of cinnamic acid, characterized by the presence of methoxy groups at the 3 and 4 positions of the benzene ring. This compound is isotopically labeled with carbon-13 at the 7, 8, and 9 positions. It is used in various scientific research applications due to its unique chemical properties and isotopic labeling.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3,4-Dimethoxyphenyl)(1,2,3-13C3)prop-2-enoic acid typically involves the following steps:
Starting Material: The synthesis begins with commercially available 3,4-dimethoxybenzaldehyde.
Isotopic Labeling: The carbon-13 labeling is introduced through a series of reactions involving labeled reagents.
Condensation Reaction: The labeled benzaldehyde undergoes a condensation reaction with malonic acid in the presence of a base, such as pyridine, to form the corresponding cinnamic acid derivative.
Purification: The final product is purified using recrystallization or chromatography techniques to obtain pure this compound.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of automated reactors and purification systems to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: 3-(3,4-Dimethoxyphenyl)(1,2,3-13C3)prop-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The double bond in the cinnamic acid moiety can be reduced to form the corresponding dihydrocinnamic acid.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of dihydrocinnamic acid derivatives.
Substitution: Formation of substituted cinnamic acid derivatives.
Aplicaciones Científicas De Investigación
3-(3,4-Dimethoxyphenyl)(1,2,3-13C3)prop-2-enoic acid is used in various scientific research applications, including:
Chemistry: As a labeled compound in studies involving reaction mechanisms and kinetics.
Biology: In metabolic studies to trace the incorporation and transformation of the compound in biological systems.
Medicine: As a precursor in the synthesis of pharmaceuticals and in drug metabolism studies.
Industry: In the production of labeled compounds for use in quality control and analytical testing.
Mecanismo De Acción
The mechanism of action of 3-(3,4-Dimethoxyphenyl)(1,2,3-13C3)prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The methoxy groups and the isotopic labeling play a crucial role in its reactivity and interaction with enzymes and receptors. The compound can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
Comparación Con Compuestos Similares
3,4-Dimethoxycinnamic Acid: Similar structure but without isotopic labeling.
3,4-Dimethoxyphenethylamine: A related compound with a different functional group.
3,4-Dimethoxybenzoic Acid: A structurally similar compound with a carboxylic acid group.
Uniqueness: 3-(3,4-Dimethoxyphenyl)(1,2,3-13C3)prop-2-enoic acid is unique due to its isotopic labeling, which makes it valuable for tracing and studying metabolic pathways and reaction mechanisms
Propiedades
IUPAC Name |
3-(3,4-dimethoxyphenyl)(1,2,3-13C3)prop-2-enoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O4/c1-14-9-5-3-8(4-6-11(12)13)7-10(9)15-2/h3-7H,1-2H3,(H,12,13)/i4+1,6+1,11+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJBWJAPEBGSQPR-UNYMIBOJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)[13CH]=[13CH][13C](=O)O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00849618 |
Source


|
| Record name | 3-(3,4-Dimethoxyphenyl)(~13~C_3_)prop-2-enoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00849618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1185241-38-6 |
Source


|
| Record name | 3-(3,4-Dimethoxyphenyl)(~13~C_3_)prop-2-enoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00849618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
